4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₅H₉ClN₂O₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride typically involves the cyclization of itaconic acid with an amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Oxopyrrolidine-2-carboxylic acid: A related compound with similar structural features but different functional groups.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different substituents.
Prolinol: A derivative of pyrrolidine with hydroxyl and amino groups.
Uniqueness
4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H9ClN2O3 |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-3-2(5(9)10)1-7-4(3)8;/h2-3H,1,6H2,(H,7,8)(H,9,10);1H |
InChI Key |
PEAILULBSXLOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1)N)C(=O)O.Cl |
Origin of Product |
United States |
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